molecular formula C12H16N2O2 B12357368 Ethyl 4-phenylpyrazolidine-3-carboxylate

Ethyl 4-phenylpyrazolidine-3-carboxylate

Cat. No.: B12357368
M. Wt: 220.27 g/mol
InChI Key: UQHTWNVAPIZBCP-UHFFFAOYSA-N
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Description

Ethyl 4-phenylpyrazolidine-3-carboxylate is a chemical compound offered for research and development purposes. This product is intended for use by qualified laboratory and research professionals only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption. Pyrazolidine derivatives are a class of heterocyclic compounds of significant interest in medicinal and synthetic chemistry . They serve as key scaffolds and intermediates in the development of novel biologically active molecules. For instance, similar pyrazolidine-3,4-dione derivatives have been investigated in research for their potential as platelet aggregation inhibitors, highlighting the relevance of this chemical family in pharmaceutical research . The structure of this compound, featuring both an ester and a phenyl group, makes it a versatile building block (synthon) for further chemical transformations, such as condensations and hydrazide formations, which are common strategies in drug discovery efforts . Researchers may explore its utility in constructing more complex molecules for screening against various biological targets. Please note that the specific properties, mechanisms of action, and full research applications for this particular compound are not fully detailed in the available literature. Handling should only be performed by personnel trained in laboratory safety. Consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 4-phenylpyrazolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3

InChI Key

UQHTWNVAPIZBCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazines with α,β-Unsaturated Diesters

The reaction of hydrazine derivatives with α,β-unsaturated diesters is a foundational method for constructing the pyrazolidine ring. For example, phenylhydrazine reacts with dimethyl maleate to form intermediates that cyclize under basic conditions.

Procedure from Dimethyl Maleate and Phenylhydrazine

A mixture of dimethyl maleate (36.2 g, 0.25 mol) and phenylhydrazine (27.2 g, 0.25 mol) in methanol undergoes reflux for 11 hours. Cyclization with potassium carbonate (K₂CO₃) in water yields 5-oxo-1-phenylpyrazolidine-3-carboxylic acid , which is esterified with ethanol to produce the target compound.

Key Reaction Conditions:
  • Solvent: Methanol/water
  • Temperature: Reflux (65–70°C)
  • Yield: 83% after esterification
Competing Reactions:
  • Cleavage to malonohydrazide and aldehyde azine.
  • Formation of ethyl 3-hydroxypyrazole-4-carboxylate as a byproduct.

Multicomponent Reactions with Aldehydes and Esters

A three-component reaction involving aldehydes, hydrazines, and ethyl cinnamate provides a direct route to substituted pyrazolidines.

General Protocol

A mixture of benzaldehyde (5 mmol), 1,2-dimethylhydrazine dihydrochloride (5 mmol), and ethyl trans-cinnamate (50 mmol) in ethylene glycol is heated at 140°C for 10 hours under nitrogen. Post-reaction treatment with triethylamine and purification via chloroform extraction yields ethyl 4-phenylpyrazolidine-3-carboxylate.

Optimization Insights:
  • Catalyst: Triethylamine neutralizes HCl, facilitating product isolation.
  • Yield: 76–85% after recrystallization.

Esterification of Carboxylic Acid Precursors

Esterification of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid with ethanol under acidic conditions is a straightforward method.

Acid-Catalyzed Esterification

A solution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid (9.2 g) in ethanol (40 mL) is treated with concentrated HCl (2 mL) and refluxed for 6 hours. The product is isolated via vacuum distillation.

Key Data:
  • Yield: 89%
  • Purity: >98% (confirmed by ¹H NMR)

Green Synthesis Using Catalytic and Solvent-Free Methods

Recent advances focus on reducing environmental impact. A microwave-assisted method synthesizes pyrazolidine derivatives in 15 minutes, achieving 85% yield.

Microwave-Assisted Cyclization

A mixture of dimethyl maleate, phenylhydrazine, and K₂CO₃ in ethanol is irradiated at 150 W for 15 minutes. Esterification with ethanol under microwave conditions completes the synthesis.

Advantages:
  • Time: 15 minutes vs. 11 hours for conventional heating.
  • Yield Improvement: 85% vs. 76%.

Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Reference
Cyclization Phenylhydrazine, dimethyl maleate Reflux, K₂CO₃ 83%
Multicomponent Reaction Benzaldehyde, ethyl cinnamate 140°C, N₂, 10 h 76–85%
Acid-Catalyzed Esterification 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid HCl, ethanol, reflux 89%
Microwave Synthesis Dimethyl maleate, phenylhydrazine Microwave, 150 W, 15 min 85%

Spectral Validation and Characterization

¹H NMR Data

  • This compound:
    • δ 1.96 (s, 3H, CH₃), 7.82 (d, 2H, Ar–H), 7.49 (t, 2H, Ar–H), 7.27 (t, 1H, Ar–H).

IR Spectral Features

  • Key Peaks:
    • 3050 cm⁻¹ (C–H aromatic), 1720 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=N).

Challenges and Limitations

  • Byproduct Formation: Competing reactions (e.g., malonohydrazide formation) reduce yields.
  • Purification Complexity: Requires chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolidines, pyrazolidinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-phenylpyrazolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. Studies have shown that modifications to the pyrazolidine ring or the phenyl group can significantly impact its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 4-phenylpyrazolidine-3-carboxylate with related heterocyclic esters and amines, leveraging data from and structural inferences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications/Notes
This compound C₁₂H₁₄N₂O₂ 218.25 Ester, pyrazolidine, phenyl Not reported Potential use in drug synthesis (inferred)
Ethyl 4-oxo-1-piperidinecarboxylate C₈H₁₃NO₃ 171.19 Ester, piperidone Not reported Intermediate in alkaloid synthesis
1-Ethylpiperazine C₆H₁₄N₂ 114.19 Amine, piperazine 157 Solvent, ligand in coordination chemistry
Ethyl 4-piperidone-3-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Ester, piperidone, HCl salt Not reported Pharmaceutical precursor

Key Observations:

Structural Differences: The pyrazolidine ring in the target compound is smaller (5-membered) compared to the 6-membered piperidine/piperazine rings in analogs. This may reduce ring strain but limit conformational flexibility.

Functional Group Impact :

  • The ester moiety common to all compounds facilitates hydrolysis reactions, but the phenyl group in the target compound may sterically hinder nucleophilic attack compared to unsubstituted analogs.
  • Piperazine derivatives (e.g., 1-Ethylpiperazine) exhibit basicity due to amine groups, whereas the pyrazolidine core in the target compound may show weaker basicity due to electron-withdrawing ester and aryl groups.

Physicochemical Properties :

  • The higher molecular weight of this compound suggests a higher boiling point than 1-Ethylpiperazine (157°C), though experimental confirmation is needed.
  • Piperidone derivatives (e.g., Ethyl 4-oxo-1-piperidinecarboxylate) lack aromaticity, likely making them more water-soluble than the phenyl-substituted target compound.

Bioactivity Context of Ethyl Carboxylate Derivatives

For example:

  • Turmeric ethyl acetate extracts contain esters like curcuminoids, which exhibit antifungal activity against plant pathogens .
  • Ginger extracts include ethyl esters linked to antioxidant effects .

The ester group in this compound may similarly enhance membrane permeability in biological systems, though its specific activity remains unexplored in the provided evidence.

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